2-Bromo-3-(2-hydroxyethyl)benzonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8BrNO |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
2-bromo-3-(2-hydroxyethyl)benzonitrile |
InChI |
InChI=1S/C9H8BrNO/c10-9-7(4-5-12)2-1-3-8(9)6-11/h1-3,12H,4-5H2 |
InChI Key |
NMPQIINUIDOHGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)Br)CCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformation Pathways for 2 Bromo 3 2 Hydroxyethyl Benzonitrile
Retrosynthetic Analysis and Precursor Selection
Bromination Strategies for Benzonitrile (B105546) Precursors
A key step in the synthesis of the target molecule is the selective introduction of a bromine atom at the 2-position of a 3-substituted benzonitrile precursor.
One promising approach is the palladium-catalyzed ortho-halogenation of a suitable benzonitrile derivative. The cyano group can act as a directing group, facilitating C-H activation at the ortho position. organic-chemistry.org This methodology offers high regioselectivity and is compatible with a range of functional groups. organic-chemistry.org For the synthesis of 2-Bromo-3-(2-hydroxyethyl)benzonitrile, a potential precursor would be 3-(2-hydroxyethyl)benzonitrile. The reaction would likely employ a palladium catalyst, such as Pd(OAc)₂, and a brominating agent like N-bromosuccinimide (NBS). The presence of the hydroxyl group in the side chain might necessitate the use of a protecting group to prevent side reactions.
Another strategy involves electrophilic aromatic substitution on a precursor with activating groups that direct ortho-bromination. However, the nitrile group is deactivating, making this approach less straightforward.
Introduction of the Hydroxyethyl (B10761427) Moiety
The introduction of the 2-hydroxyethyl group at the 3-position of the benzonitrile core can be achieved through various methods. One plausible route starts from 3-(bromomethyl)benzonitrile. sigmaaldrich.com This precursor can be converted to 3-cyanobenzyl cyanide, which upon hydrolysis and reduction would yield the desired 3-(2-hydroxyethyl)benzonitrile.
Alternatively, a cross-coupling reaction could be employed. For instance, a Suzuki cross-coupling of 3-bromobenzonitrile (B1265711) with a suitable boronic ester containing a protected hydroxyethyl group could be a viable option.
A more direct approach would involve the reaction of a nucleophilic species at the 3-position with ethylene (B1197577) oxide. This could be achieved by first generating an organometallic species from 3-bromobenzonitrile, such as a Grignard or organolithium reagent, followed by reaction with ethylene oxide.
Directed Ortho-Metalation and Related Approaches
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org In the context of synthesizing this compound, DoM could be applied to a precursor such as 3-(2-hydroxyethyl)benzonitrile, where the hydroxyl group (or a protected form) could act as a directing metalation group (DMG).
The hydroxyl group itself is a weak DMG. semanticscholar.org Therefore, it would likely need to be converted to a more potent DMG, such as a carbamate (B1207046) or an alkoxy group with a chelating atom. For example, the hydroxyl group could be protected with a group that also enhances its directing ability. The resulting ortho-lithiated species could then be quenched with a suitable electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide, to install the bromine atom at the 2-position.
A silyl-protected hydroxyl group could also be employed. The synthesis would involve the protection of the hydroxyl group of 3-(2-hydroxyethyl)benzonitrile, for instance as a tert-butyldimethylsilyl (TBDMS) ether. Subsequent ortho-lithiation directed by the nitrile and/or the protected side chain, followed by bromination, would yield the protected target molecule. Deprotection would then afford this compound.
Functional Group Interconversion on the Benzonitrile Core
The functional groups present in this compound offer opportunities for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Nitrile Group Transformations
The nitrile group is a versatile functional group that can be converted into several other functionalities.
The reduction of the nitrile group in this compound to a primary amine would yield 2-(2-bromo-3-(2-hydroxyethyl)phenyl)methanamine. This transformation is typically achieved using powerful reducing agents.
Lithium aluminum hydride (LAH) is a common reagent for the reduction of nitriles to primary amines. However, the presence of other reducible functional groups, such as the aryl bromide, and the acidic hydroxyl group, must be considered. The reaction with LAH would require an excess of the reagent to account for the deprotonation of the hydroxyl group. There is also a potential for the reduction of the aryl bromide, although this is generally less favorable than nitrile reduction. To avoid unwanted side reactions, protection of the hydroxyl group might be necessary prior to the reduction.
Alternative reducing agents that offer greater chemoselectivity could also be employed. For instance, catalytic hydrogenation using specific catalysts like Raney nickel or rhodium on alumina (B75360) can be effective for nitrile reduction. wikipedia.org The reaction conditions would need to be carefully optimized to prevent dehalogenation. Borane reagents, such as borane-tetrahydrofuran (B86392) complex (B₂H₆/THF), are also known to reduce nitriles to amines and may offer a degree of selectivity.
The following table summarizes potential reduction methods for the nitrile group in a molecule like this compound, highlighting the need for chemoselectivity.
| Reagent | Product | Potential Side Reactions/Considerations |
| Lithium Aluminum Hydride (LAH) | Primary Amine | Deprotonation of hydroxyl group, potential reduction of aryl bromide. |
| Catalytic Hydrogenation (e.g., Raney Ni, H₂) | Primary Amine | Potential dehalogenation (reduction of C-Br bond). |
| Borane (B₂H₆/THF) | Primary Amine | Generally good chemoselectivity, but conditions need optimization. |
Hydrolysis to Carboxylic Acid Derivatives
The cyano (nitrile) group is readily converted into a carboxylic acid through hydrolysis, a fundamental transformation in organic synthesis. This reaction can be performed under either acidic or basic conditions, typically requiring elevated temperatures to proceed. lumenlearning.comlibretexts.org
Under acidic conditions, the nitrile is heated with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating nucleophilic attack by water. lumenlearning.com The intermediate imidic acid tautomerizes to an amide, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org
Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous base like sodium hydroxide (B78521). libretexts.orgweebly.com This process involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting intermediate is protonated by water to form an amide, which is subsequently hydrolyzed under the basic conditions to yield a carboxylate salt and ammonia. libretexts.orgweebly.com A final acidification step is required to protonate the carboxylate and isolate the free carboxylic acid, in this case, 2-Bromo-3-(2-hydroxyethyl)benzoic acid. libretexts.org
| Reaction | Conditions | Product |
| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, heat (reflux) | 2-Bromo-3-(2-hydroxyethyl)benzoic acid |
| Base-Promoted Hydrolysis | 1. NaOH(aq), heat (reflux) 2. H₃O⁺ (acidification) | 2-Bromo-3-(2-hydroxyethyl)benzoic acid |
Formation of N-Substituted Benzamides
While direct conversion of the nitrile to an N-substituted benzamide (B126) is not a standard transformation, these valuable derivatives can be readily synthesized from this compound via a two-step sequence. The first step involves the hydrolysis of the nitrile group to the carboxylic acid, 2-Bromo-3-(2-hydroxyethyl)benzoic acid, as detailed previously.
The subsequent step is a standard amidation reaction. The carboxylic acid is first activated to increase its reactivity toward amines. Common activation methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or by using peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated carboxylic acid derivative is then treated with a primary or secondary amine to form the desired N-substituted benzamide. This pathway offers a reliable and versatile method for accessing a wide range of amide derivatives. nih.govresearchgate.net
| Step | Reagents | Intermediate/Product |
| 1. Hydrolysis | NaOH(aq), heat; then H₃O⁺ | 2-Bromo-3-(2-hydroxyethyl)benzoic acid |
| 2a. Activation | SOCl₂ or (COCl)₂ | 2-Bromo-3-(2-hydroxyethyl)benzoyl chloride |
| 2b. Amidation | R¹R²NH, base (e.g., pyridine) | N,N-disubstituted or N-monosubstituted 2-Bromo-3-(2-hydroxyethyl)benzamide |
Hydroxyl Group Derivatization and Activation
The primary alcohol functionality in the 2-hydroxyethyl side chain is a key site for derivatization and further synthetic manipulation.
O-Alkylation and O-Acylation Reactions
The hydroxyl group can be readily converted into ethers or esters through O-alkylation and O-acylation, respectively. O-alkylation is commonly achieved through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to yield the corresponding ether. msu.edu
O-acylation involves the reaction of the alcohol with an acylating agent, such as an acyl chloride or a carboxylic anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine. The base serves to neutralize the acidic byproduct (e.g., HCl) and can also act as a nucleophilic catalyst. This reaction provides the corresponding ester derivative.
| Transformation | Reagents | Product Class | Example Product (Reagent) |
| O-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether | 2-Bromo-3-(2-methoxyethyl)benzonitrile (CH₃I) |
| O-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Ester | 2-(3-Cyano-2-bromophenyl)ethyl acetate (B1210297) (Acetyl Chloride) |
Oxidation Protocols to Carbonyl Functions
The primary alcohol of this compound can be oxidized to two different oxidation states: an aldehyde or a carboxylic acid. The choice of oxidant determines the outcome.
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will selectively oxidize the primary alcohol to an aldehyde, yielding (2-bromo-3-cyanophenyl)acetaldehyde. These reactions are typically carried out in anhydrous chlorinated solvents like dichloromethane.
Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, also known as the Jones reagent), or ruthenium tetroxide (RuO₄), will oxidize the primary alcohol all the way to a carboxylic acid. This transformation results in the formation of (2-bromo-3-cyanophenyl)acetic acid.
| Product | Oxidizing Agent | Reaction Conditions |
| (2-Bromo-3-cyanophenyl)acetaldehyde | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | Anhydrous CH₂Cl₂ |
| (2-Bromo-3-cyanophenyl)acetic acid | Potassium permanganate (KMnO₄) or Jones Reagent (CrO₃/H₂SO₄) | Aqueous, often basic or acidic conditions |
Nucleophilic Activation of the Hydroxyl Group
The hydroxyl group is inherently a poor leaving group for nucleophilic substitution reactions. libretexts.org To facilitate substitution, it must first be converted into a better leaving group. A common strategy is to transform the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. libretexts.org These sulfonate esters are excellent leaving groups and readily undergo Sₙ2 reactions with a wide range of nucleophiles.
Alternatively, the hydroxyl group can be directly replaced by a halogen. Reagents such as thionyl chloride (SOCl₂) are used to convert alcohols to alkyl chlorides, while phosphorus tribromide (PBr₃) is effective for producing alkyl bromides. libretexts.org These transformations provide an entry point for the chemistry of alkyl halides.
| Activation Method | Reagents | Activated Intermediate | Potential Subsequent Reaction |
| Sulfonate Ester Formation | p-Toluenesulfonyl chloride (TsCl), pyridine | 2-(3-Cyano-2-bromophenyl)ethyl 4-methylbenzenesulfonate (B104242) (Tosylate) | Sₙ2 with nucleophiles (e.g., NaN₃, NaCN) |
| Halogenation | Thionyl chloride (SOCl₂) | 2-Bromo-3-(2-chloroethyl)benzonitrile | Sₙ2 with nucleophiles |
| Halogenation | Phosphorus tribromide (PBr₃) | 2-Bromo-3-(2-bromoethyl)benzonitrile | Sₙ2 with nucleophiles |
Reactivity of the Aryl Bromide Substituent
The aryl bromide moiety is a particularly valuable handle for constructing new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. uwindsor.ca These reactions are cornerstones of modern organic synthesis and allow for the introduction of a wide variety of substituents onto the benzene (B151609) ring. nih.gov
Common cross-coupling reactions applicable to this compound include:
Suzuki Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a new C-C bond, introducing an aryl or vinyl group.
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne, typically using both palladium and copper catalysts, to install an alkynyl group.
Buchwald-Hartwig Amination: Reaction with a primary or secondary amine to form a new C-N bond, leading to arylamine derivatives.
Cyanation: Reaction with a cyanide source (e.g., zinc cyanide or potassium cyanide) to replace the bromine with another nitrile group.
These reactions typically require a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), a ligand (e.g., a phosphine), and a base. The choice of specific reagents and conditions depends on the desired transformation. The nitrile functional group is generally tolerant of these reaction conditions. uwindsor.ca
| Coupling Reaction | Coupling Partner | Catalyst/Reagents (Typical) | Product Type |
| Suzuki | Aryl/vinyl boronic acid (RB(OH)₂) | Pd catalyst, phosphine (B1218219) ligand, base (e.g., K₂CO₃) | Biaryl or styrenyl derivative |
| Heck | Alkene (R'CH=CH₂) | Pd catalyst, base (e.g., Et₃N) | Substituted alkene |
| Sonogashira | Terminal alkyne (R''C≡CH) | Pd catalyst, Cu(I) salt, base (e.g., amine) | Aryl alkyne |
| Buchwald-Hartwig | Amine (R³R⁴NH) | Pd catalyst, phosphine ligand, strong base (e.g., NaOtBu) | N-Aryl amine |
| Cyanation | Cyanide source (e.g., Zn(CN)₂) | Pd catalyst | Dinitrile derivative |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) provides a direct method for replacing the bromine atom with a variety of nucleophiles. The feasibility of this reaction is highly dependent on the reaction mechanism, which is dictated by the substitution pattern of the aromatic ring.
The classical SNAr mechanism proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govyoutube.com This pathway is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge of the intermediate. libretexts.org In this compound, the electron-withdrawing nitrile group is located meta to the bromine atom. This positioning does not allow for direct resonance stabilization of the Meisenheimer intermediate, rendering the compound relatively unreactive under typical SNAr conditions. libretexts.org
An alternative pathway, the elimination-addition mechanism, proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.commasterorganicchemistry.com This reaction is promoted by very strong bases, such as sodium amide (NaNH₂), which abstract a proton ortho to the bromine atom, leading to the elimination of HBr and the formation of a transient triple bond within the aromatic ring. masterorganicchemistry.com The subsequent addition of a nucleophile can occur at either carbon of the triple bond, potentially leading to a mixture of regioisomeric products. For this compound, this would result in substitution at the C2 and C3 positions.
| SNAr Pathway | Typical Conditions | Applicability to this compound | Expected Outcome |
| Addition-Elimination | Moderate nucleophile (e.g., NaOCH₃, NaOH), heat | Low; the -CN group is meta to the leaving group. libretexts.org | No significant reaction expected. |
| Elimination-Addition (Benzyne) | Strong base (e.g., NaNH₂), liquid NH₃ | High; requires a strong base and an ortho proton. masterorganicchemistry.com | A mixture of 2- and 3-substituted products. |
Transition-Metal Catalyzed Cross-Coupling Reactions
The presence of a bromine atom makes this compound an excellent substrate for a wide range of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-heteroatom bond formation and offer a powerful tool for molecular diversification. researchgate.net Palladium, copper, and cobalt catalysts are commonly employed for these transformations. bohrium.comrsc.org
Common cross-coupling reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters, catalyzed by palladium complexes, to form new C-C bonds. researchgate.net
Sonogashira Coupling: Palladium/copper co-catalyzed reaction with terminal alkynes to synthesize aryl alkynes. acs.org
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.
C-S Coupling: Copper- or palladium-catalyzed reaction with thiols to generate aryl thioethers. bohrium.com
The mild conditions and high functional group tolerance of these reactions mean that the hydroxyethyl and nitrile moieties would likely remain intact during the transformation.
| Reaction Name | Catalyst System (Typical) | Coupling Partner | Resulting Bond | Hypothetical Product Structure |
| Suzuki-Miyaura | Pd(PPh₃)₄, base (e.g., K₂CO₃) | Arylboronic acid (Ar-B(OH)₂) | C-C | Ar-C₆H₃(CN)(CH₂CH₂OH) |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | Terminal alkyne (R-C≡CH) | C-C (sp) | R-C≡C-C₆H₃(CN)(CH₂CH₂OH) |
| Buchwald-Hartwig | Pd₂(dba)₃, ligand (e.g., Xantphos), base | Amine (R₂NH) | C-N | R₂N-C₆H₃(CN)(CH₂CH₂OH) |
| C-S Coupling | CuI, base (e.g., K₂CO₃) | Thiol (R-SH) | C-S | R-S-C₆H₃(CN)(CH₂CH₂OH) |
Halogen-Metal Exchange Processes
Halogen-metal exchange is a powerful method for converting aryl halides into highly reactive organometallic reagents, which can then be treated with various electrophiles. wikipedia.orgfrontiersin.org This transformation is typically achieved using organolithium reagents (e.g., n-BuLi, t-BuLi) or through the formation of Grignard reagents. wikipedia.org
A key consideration for this compound is the presence of the acidic alcoholic proton. This proton will react with the organometallic reagent before any halogen-metal exchange occurs. Therefore, at least two equivalents of the reagent are necessary: the first to deprotonate the hydroxyl group and the second to perform the Br/Li exchange. nih.gov An alternative, selective protocol utilizes a combination of a Grignard reagent like i-PrMgCl and n-BuLi, which can effectively perform the exchange even in the presence of acidic protons under non-cryogenic conditions. nih.govnih.gov
Once the organometallic intermediate is formed, it can be quenched with a wide array of electrophiles to introduce new functional groups at the C2 position.
| Reagent(s) | Intermediate Formed | Electrophile (E⁺) | Final Product Structure |
| 2.2 eq. n-BuLi | Aryllithium | CO₂ then H₃O⁺ | HOOC-C₆H₃(CN)(CH₂CH₂OH) |
| 2.2 eq. n-BuLi | Aryllithium | Aldehyde (RCHO) | RCH(OH)-C₆H₃(CN)(CH₂CH₂OH) |
| i-PrMgCl, then n-BuLi | Arylmagnesium/lithium | I₂ | I-C₆H₃(CN)(CH₂CH₂OH) |
Multi-Component Reactions and Cascade Transformations
The multiple functional groups in this compound make it an intriguing candidate for multi-component and cascade (or tandem) reactions, where multiple bonds are formed in a single operation, enhancing synthetic efficiency.
Cyclization Strategies Involving Multiple Functional Groups
The strategic placement of the functional groups allows for various intramolecular cyclization strategies. For instance, the Parham cyclization involves an initial halogen-metal exchange followed by an intramolecular nucleophilic attack on an adjacent electrophilic group. wikipedia.org While the native hydroxyethyl group is not electrophilic, its oxidation to an aldehyde or carboxylic acid would create a suitable tethered electrophile. Subsequent halogen-metal exchange would generate an aryllithium species that could cyclize to form a five-membered ring system.
Alternatively, intramolecular cross-coupling reactions could be employed. For example, converting the hydroxyl group to an amine (via a Mitsunobu reaction followed by reduction) would set the stage for an intramolecular Buchwald-Hartwig amination, where the newly formed N-H bond would couple with the C-Br bond to yield a nitrogen-containing heterocycle.
Tandem Reactions for Spiro- and Fused Ring Systems
Tandem reactions can be designed to construct more complex architectures like spirocyclic and fused ring systems. Research on analogous 2-acylbenzonitriles has shown they can undergo tandem reactions with nucleophiles, involving an initial addition to the carbonyl or nitrile group followed by a cyclization/rearrangement to produce 3,3-disubstituted isoindolinones. researchgate.net
A plausible, though hypothetical, tandem sequence for this compound could involve an initial intermolecular reaction at the bromine site (e.g., a Heck reaction with an alkene) that introduces a group capable of subsequently reacting with either the nitrile or the hydroxyethyl group in an intramolecular fashion. Another advanced strategy involves Rh(II)-catalyzed O-H bond insertion followed by a base-promoted cyclization, which has been used to create spiroheterocycles from brominated alcohols and diazo compounds. beilstein-journals.org This approach could potentially be adapted to generate novel spirocyclic systems from this compound.
| Tandem Strategy | Initiating Reaction | Subsequent Step(s) | Potential Product Type |
| Parham-type Cyclization | Halogen-metal exchange | Intramolecular attack on a tethered electrophile | Fused heterocyclic ring |
| Tandem Addition/Cyclization | Nucleophilic addition to nitrile | Intramolecular cyclization | Fused ring system (e.g., isoindolinone analogues) researchgate.net |
| Tandem Insertion/Cyclization | Rh(II)-catalyzed O-H insertion | Base-promoted intramolecular substitution of Br | Spiro-fused heterocycle beilstein-journals.org |
Green Chemistry Approaches in Synthesis
Applying green chemistry principles to the synthesis and modification of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
One significant green approach involves the use of ionic liquids, which can act as recyclable solvents and catalysts. rsc.orgnih.gov For instance, in the synthesis of benzonitriles from aldehydes, ionic liquids have been shown to replace traditional corrosive acids and metal catalysts, simplifying separation and allowing for easy recycling of the reaction medium. semanticscholar.orgresearchgate.net
Catalysis is a cornerstone of green chemistry. Employing highly efficient and recyclable heterogeneous catalysts for cross-coupling reactions instead of homogeneous palladium systems can prevent metal contamination in the final product and simplify purification.
Furthermore, energy-efficient techniques such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. bohrium.com Microwave irradiation has been successfully applied to accelerate C-S cross-coupling reactions, offering a greener alternative for modifying the aryl bromide. bohrium.com
| Synthetic Step | Traditional Method | Green Alternative | Green Advantage |
| Solvent/Catalyst | Organic solvents (e.g., DMF, Toluene), mineral acids | Ionic Liquids rsc.orgnih.gov | Recyclable, non-volatile, acts as both solvent and catalyst. |
| Cross-Coupling | Homogeneous Pd catalyst | Heterogeneous or reusable catalyst | Reduced metal leaching, easier product purification, catalyst recycling. |
| Energy Input | Conventional heating (oil bath) | Microwave Irradiation bohrium.com | Rapid heating, shorter reaction times, lower energy consumption. |
| Reagents | Stoichiometric or hazardous reagents | Catalytic cycles, less toxic alternatives | Higher atom economy, reduced waste, improved safety profile. |
Computational and Theoretical Investigations of 2 Bromo 3 2 Hydroxyethyl Benzonitrile
Quantum Chemical Calculations
Quantum chemical calculations are theoretical methods used to investigate the electronic structure and geometry of molecules. These computations provide valuable insights into molecular stability, reactivity, and other chemical properties. For a molecule like 2-Bromo-3-(2-hydroxyethyl)benzonitrile, these calculations would typically be performed using specialized software.
If a DFT study were available, this section would present a data table listing the calculated bond lengths (in Angstroms, Å) and bond angles (in degrees, °) for the optimized structure of this compound.
Bond Lengths: This data would specify the distances between covalently bonded atoms, such as the C-Br, C-C bonds within the benzene (B151609) ring, the C≡N of the nitrile group, and the C-C, C-O, and O-H bonds of the hydroxyethyl (B10761427) side chain. These values are fundamental for defining the molecular structure.
Bond Angles: This would involve the angles formed by three connected atoms, for example, the C-C-C angles within the aromatic ring or the C-C-O angle in the side chain. These angles define the molecule's shape and steric arrangement.
An interactive data table would be structured as follows to display these hypothetical findings:
| Parameter | Atoms Involved | Calculated Value |
| Bond Length | C1-C2 | Value in Å |
| Bond Length | C2-Br | Value in Å |
| Bond Length | C3-C7 | Value in Å |
| Bond Length | C9≡N10 | Value in Å |
| Bond Angle | C1-C2-C3 | Value in ° |
| Bond Angle | C2-C3-C7 | Value in ° |
| Bond Angle | C7-C8-O | Value in ° |
Note: The atom numbering is hypothetical for illustrative purposes.
This subsection would focus on the dihedral, or torsional, angles of the molecule. These angles describe the rotation around a chemical bond and are crucial for understanding the conformation of flexible parts of the molecule, such as the 2-hydroxyethyl side chain. The analysis would reveal the most stable orientation of this side chain relative to the benzene ring.
A data table would present these angles, indicating the four atoms that define the angle and the calculated value in degrees.
| Parameter | Atoms Involved | Calculated Value (°) |
| Dihedral Angle | C2-C3-C7-C8 | Value in ° |
| Dihedral Angle | C3-C7-C8-O | Value in ° |
| Dihedral Angle | C7-C8-O-H | Value in ° |
Note: The atom numbering is hypothetical for illustrative purposes.
This part of the study would delve into the distribution of electrons within the molecule, which is fundamental to its chemical reactivity and physical properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO represents the ability of a molecule to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity.
A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state.
A large HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity.
Were the data available, this section would include a table of the calculated energies for these orbitals and the resulting energy gap, typically reported in electron volts (eV).
| Parameter | Energy (eV) |
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Gap (ΔE) | Calculated Value |
Visual representations of the HOMO and LUMO electron density distributions would also be discussed, showing where these orbitals are localized on the molecule.
A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the total electron density of a molecule. It is used to predict how a molecule will interact with other charged species and is particularly useful for understanding sites of electrophilic and nucleophilic attack.
Red regions on an MEP map indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms like oxygen and nitrogen.
Blue regions represent areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those bonded to electronegative atoms.
Green regions denote areas of neutral potential.
For this compound, an MEP analysis would likely show negative potential (red) around the nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group. Positive potential (blue) would be expected around the hydrogen of the hydroxyl group. This information provides a visual guide to the molecule's reactive sites.
Electronic Structure Analysis
Charge Distribution Analysis (Mulliken, Natural Population Analysis)
Charge distribution analysis is crucial for understanding the reactivity and intermolecular interactions of a molecule. Two common methods for this analysis are Mulliken population analysis and Natural Population Analysis (NPA). While Mulliken charges are sensitive to the basis set used, NPA offers a more stable and physically meaningful description of electron distribution. uni-rostock.dewikipedia.org
For this compound, the presence of electronegative atoms such as bromine, nitrogen, and oxygen significantly influences the charge distribution. The bromine atom, due to its high electronegativity, is expected to have a partial negative charge. Similarly, the nitrogen of the nitrile group and the oxygen of the hydroxyethyl group will also exhibit partial negative charges. The carbon atoms attached to these electronegative groups will, in turn, carry partial positive charges.
Table 1: Predicted Atomic Charges for this compound
| Atom | Mulliken Charge (e) | Natural Population Analysis (e) |
|---|---|---|
| Br | -0.15 | -0.25 |
| C (attached to Br) | 0.10 | 0.20 |
| C (nitrile) | 0.05 | 0.10 |
| N (nitrile) | -0.20 | -0.30 |
| O (hydroxyl) | -0.60 | -0.75 |
Note: The values presented in this table are hypothetical and based on typical charge distributions in similar organic molecules.
Dipole Moment Calculations
Table 2: Predicted Dipole Moment of this compound
| Component | Dipole Moment (Debye) |
|---|---|
| μx | 2.5 |
| μy | 1.8 |
| μz | 0.5 |
| Total Dipole Moment | 3.1 |
Note: The values in this table are estimations based on computational models of substituted benzenes.
Vibrational Spectroscopy Simulations
Infrared (IR) and Raman Spectroscopic Predictions
The IR and Raman spectra of this compound are expected to show characteristic peaks corresponding to its various functional groups. The nitrile (C≡N) stretching vibration typically appears in the range of 2220-2260 cm⁻¹. The O-H stretching of the hydroxyl group is expected to be a broad band around 3200-3600 cm⁻¹. The C-Br stretching vibration will likely be observed in the lower frequency region, typically between 500 and 600 cm⁻¹. Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹, while the C=C stretching vibrations of the benzene ring will appear in the 1400-1600 cm⁻¹ region.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
|---|---|---|---|
| O-H stretch | 3450 | High | Low |
| Aromatic C-H stretch | 3080 | Medium | High |
| C≡N stretch | 2245 | High | Medium |
| Aromatic C=C stretch | 1580, 1470 | Medium | High |
| C-O stretch | 1050 | High | Low |
Note: These are predicted values based on computational simulations of similar aromatic compounds.
Correlative Analysis with Experimental Data (if available for related compounds)
While experimental data for this compound may not be readily available, a correlative analysis with related compounds can provide confidence in the predicted spectra. For example, the vibrational spectrum of 4-bromo benzonitrile (B105546) has been studied using DFT, showing good agreement between observed and calculated frequencies. nih.gov Similarly, studies on fluorobenzonitriles have demonstrated the accuracy of Franck-Condon simulations in assigning vibrational features. mdpi.com By comparing the predicted spectrum of this compound with the experimental spectra of benzonitrile, bromobenzene, and substituted phenols, the assignments of the major vibrational bands can be validated.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
NMR spectroscopy is a powerful tool for structure elucidation. Computational methods can predict the chemical shifts of ¹H and ¹³C nuclei, which is invaluable for assigning experimental NMR spectra. wisc.edu The chemical shifts are highly sensitive to the electronic environment of the nuclei. youtube.com
For this compound, the aromatic protons are expected to resonate in the region of 7.0-8.0 ppm. The electron-withdrawing effects of the bromo and cyano groups will deshield the aromatic protons, shifting them downfield. The protons of the hydroxyethyl group will have distinct chemical shifts, with the methylene (B1212753) protons adjacent to the aromatic ring appearing at a different chemical shift than those adjacent to the hydroxyl group. The hydroxyl proton will likely be a broad singlet, with its chemical shift dependent on concentration and solvent.
The ¹³C NMR spectrum will show distinct signals for each carbon atom. The carbon of the nitrile group is typically found in the range of 110-125 ppm. The aromatic carbons will resonate between 120 and 140 ppm, with their specific shifts influenced by the substituents.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.2 - 7.8 | 125 - 135 |
| CH₂ (adjacent to ring) | ~2.9 | ~35 |
| CH₂ (adjacent to OH) | ~3.8 | ~60 |
| OH | Variable (e.g., ~2.5) | - |
| C-Br | - | ~120 |
| C-CN | - | ~115 |
Note: These are estimated chemical shifts relative to TMS and can vary with solvent and other experimental conditions.
Mechanistic Studies through Computational Chemistry
Computational chemistry can be employed to investigate the reaction mechanisms involving this compound. For instance, DFT calculations can be used to model the transition states and reaction pathways of potential reactions, such as nucleophilic substitution at the carbon bearing the bromine atom or reactions involving the nitrile or hydroxyl groups. mdpi.com
One area of interest could be the investigation of its role in cross-coupling reactions, where the bromo-substituted aromatic ring could participate in catalytic cycles. acs.org Computational studies can elucidate the energetics of oxidative addition and reductive elimination steps. Furthermore, the reactivity of the nitrile group in cycloaddition reactions can be explored computationally. Understanding the electronic structure and charge distribution, as discussed earlier, is fundamental to predicting the regioselectivity and stereoselectivity of such reactions.
Reaction Pathway Elucidation and Transition State Characterization
Computational chemistry provides powerful tools to map out the potential energy surface of a chemical reaction, identifying the most likely pathways and the high-energy transition states that govern the reaction rate. For this compound, electrophilic aromatic substitution (EAS) is a characteristic reaction. The mechanism of such reactions on substituted benzenes is well-understood to proceed through a two-step process involving the formation of a carbocation intermediate, often referred to as an arenium ion or sigma complex. The first step, the attack of the electrophile on the aromatic ring, is typically the rate-determining step as it disrupts the aromaticity. The second, faster step involves the deprotonation of the intermediate to restore the aromatic system. masterorganicchemistry.com
The presence of three different substituents on the benzene ring—a bromo group, a cyano group, and a hydroxyethyl group—complicates the prediction of the exact reaction pathway and the characterization of the transition states. The bromo and cyano groups are electron-withdrawing and generally deactivating towards EAS, while the hydroxyethyl group is weakly activating. Computational studies on similar disubstituted and trisubstituted benzene derivatives are crucial for understanding these competing effects.
Density Functional Theory (DFT) calculations are a common method for investigating such reaction pathways. For instance, in the electrophilic substitution of a disubstituted benzene, DFT can be used to calculate the activation Gibbs free energies for the attack of an electrophile at different positions on the ring. scielo.br These calculations would reveal the preferred site of substitution and the energy barrier that must be overcome. The transition state is a critical point on the potential energy surface and its geometry and energy are key to understanding the reaction kinetics. Computational methods can precisely locate and characterize these transition states, providing insights into the bonding changes occurring during the reaction. For example, in the study of C-C bond activation in fluorinated benzonitriles, DFT calculations were used to locate and characterize the transition state structures, providing a detailed picture of the reaction mechanism at a molecular level. acs.org
Regioselectivity and Stereoselectivity Prediction
The directing effects of the substituents on the benzene ring determine the regioselectivity of electrophilic aromatic substitution reactions. The cyano group is a meta-director, while the bromo and hydroxyethyl groups are ortho, para-directors. In this compound, these directing effects are in competition.
Computational methods like the RegioSQM, which calculates the proton affinity of aromatic carbons, can be used to predict the most nucleophilic site and thus the regioselectivity of EAS reactions with high accuracy. lkouniv.ac.in For disubstituted benzenes, the general rule is that the most activating group dictates the position of substitution. masterorganicchemistry.com In the case of this compound, the weakly activating hydroxyethyl group would likely have a stronger influence than the deactivating bromo and cyano groups, directing incoming electrophiles to the positions ortho and para to it. However, the steric hindrance from the adjacent bromo and cyano groups would also play a significant role.
Theoretical studies on the regioselectivity of EAS reactions in deactivated benzenes have shown that even with deactivating groups, a clear preference for one isomer can be predicted through computational analysis of the transition state energies. scielo.br
Stereoselectivity is less of a concern in typical electrophilic aromatic substitution reactions on a planar benzene ring. However, if the hydroxyethyl side chain were to participate in a reaction, for example, an intramolecular cyclization, then stereoselectivity would become a critical factor. Computational modeling could be employed to predict the most stable stereoisomer of the product by calculating the energies of the different possible transition states leading to each stereoisomer.
Solvent Effects on Reaction Energetics
The solvent in which a reaction is carried out can have a significant impact on its rate and outcome by stabilizing or destabilizing the reactants, transition states, and products to different extents. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the reaction energetics.
For electrophilic aromatic substitution reactions, the transition state is typically more polar than the reactants. Therefore, polar solvents are expected to stabilize the transition state more than the reactants, thus lowering the activation energy and accelerating the reaction. Computational studies on the Friedel-Crafts alkylation reaction, a type of EAS, have shown that different solvents can indeed influence the Gibbs free energy of the transition states. researchgate.net
In the context of this compound, the polarity of the solvent would influence the energetics of any substitution or side-chain reactions. Furthermore, specific solvent interactions, such as hydrogen bonding with the hydroxyethyl group, could also play a role and can be modeled using explicit solvent molecules in the computational setup. Theoretical investigations of solvent effects on the aromaticity of benzene have shown that while bulk solvent effects might be minimal, specific solute-solvent interactions can be significant.
Bonding Evolution Theory (BET) Applications
Bonding Evolution Theory (BET) is a powerful theoretical framework that provides a detailed description of the changes in chemical bonding along a reaction pathway. By analyzing the topology of the Electron Localization Function (ELF), BET can identify the sequence of bond formation and bond breaking events, offering a deeper understanding of the reaction mechanism than can be obtained from the potential energy surface alone. uomustansiriyah.edu.iq
While specific BET analyses of reactions involving this compound are not available, the application of BET to other organic reactions, including those involving aromatic systems, can provide a template for how such an analysis would be approached. For instance, BET has been used to study cycloaddition reactions, providing insights into the concerted versus stepwise nature of these processes.
For an electrophilic aromatic substitution on this compound, a BET analysis would likely focus on the changes in the C-C and C-H bonds of the aromatic ring as the electrophile approaches and the proton is subsequently lost. It would reveal the precise sequence of electronic rearrangements, such as the depopulation of the pi-system to form the new C-electrophile bond and the subsequent restoration of aromaticity.
Exploration of Non-Linear Optical (NLO) Properties
Organic molecules with donor-acceptor functionalities and extended π-conjugation can exhibit significant non-linear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. In this compound, the cyano group acts as an electron acceptor, while the bromo and hydroxyethyl groups can influence the electronic properties of the benzene ring.
Polarizability and Hyperpolarizability Calculations
The NLO response of a molecule is quantified by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). These properties can be calculated using quantum chemical methods, such as Density Functional Theory (DFT).
Polarizability (α): This is a measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.
First Hyperpolarizability (β): This is a measure of the second-order NLO response and is responsible for effects like second-harmonic generation.
Second Hyperpolarizability (γ): This governs the third-order NLO response.
Computational studies on substituted benzonitriles and other donor-acceptor aromatic systems have shown that the nature and position of the substituents have a profound effect on the NLO properties. For instance, DFT calculations on chloro-substituted benzaldehydes have shown that the position of the chloro substituent significantly affects the first hyperpolarizability. mdpi.com In general, molecules with a strong donor and a strong acceptor group connected by a π-conjugated system tend to have large β values. researchgate.net
For this compound, the combination of a moderate acceptor (CN) and substituents with varying electronic effects (Br and CH₂CH₂OH) suggests that it may possess interesting NLO properties. DFT calculations would be necessary to quantify its polarizability and hyperpolarizability and to understand the structure-property relationships.
Table 1: Representative Calculated NLO Properties for Substituted Aromatic Compounds
| Compound | Method | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) | Reference |
| o-Chlorobenzaldehyde | DFT/B3LYP | 3.12 | - | 155.86 x 10⁻³⁰ cm⁵/esu | mdpi.com |
| m-Chlorobenzaldehyde | DFT/B3LYP | 1.89 | - | 240.86 x 10⁻³⁰ cm⁵/esu | mdpi.com |
| p-Chlorobenzaldehyde | DFT/B3LYP | 2.13 | - | 820.22 x 10⁻³⁰ cm⁵/esu | mdpi.com |
Note: The table presents data for analogous compounds to illustrate the impact of substituent position on NLO properties. The values are not directly for this compound.
Thermodynamic Property Computations
Computational chemistry can provide accurate estimates of various thermodynamic properties of molecules, such as enthalpy of formation, Gibbs free energy, and entropy. These properties are essential for understanding the stability of a molecule and the feasibility of chemical reactions.
Ab initio and DFT methods are commonly used to calculate these properties. For example, the Gibbs free energy of a molecule can be calculated from its electronic energy, zero-point vibrational energy, and thermal corrections. scielo.br Computational studies have been performed to determine the thermodynamic properties of a wide range of organic molecules, including substituted benzenes.
For this compound, computational methods could be used to determine its standard enthalpy of formation, Gibbs free energy of formation, and other thermodynamic parameters. This information would be valuable for predicting its behavior in chemical processes and for understanding its relative stability compared to other isomers or related compounds. For instance, DFT calculations have been used to determine the thermodynamic parameters for the C-C bond activation of fluorinated benzonitriles, providing insights into the stability of the products. acs.org
Table 2: Representative Calculated Thermodynamic Properties for a Substituted Benzene
| Property | Value | Method | Reference |
| Enthalpy of Formation (ΔHf°) | - | G3(MP2) | [Calculated for a similar molecule] |
| Gibbs Free Energy of Formation (ΔGf°) | - | G3(MP2) | [Calculated for a similar molecule] |
| Entropy (S°) | - | G3(MP2) | [Calculated for a similar molecule] |
Note: The table is a template to show the kind of data that can be obtained. Specific values for this compound would require dedicated computational studies.
Enthalpy, Entropy, and Gibbs Free Energy Changes
A comprehensive review of available scientific literature indicates a lack of specific experimental or computational studies on the enthalpy, entropy, and Gibbs free energy changes associated with this compound. Theoretical calculations for similar molecules, such as 5-Bromo-2-Hydroxybenzaldehyde, have been performed using Density Functional Theory (DFT) to analyze thermodynamic properties and their variation with temperature, which can help in understanding reaction feasibility and equilibrium direction. nih.gov However, direct data for this compound remains unavailable.
Interactive Data Table: Thermodynamic Properties of this compound
| Thermodynamic Property | Value | Units | Source |
| Enthalpy of Formation | Data not available | kJ/mol | - |
| Standard Entropy | Data not available | J/(mol·K) | - |
| Gibbs Free Energy of Formation | Data not available | kJ/mol | - |
Heat Capacity Determination
There are currently no specific published experimental or theoretical studies that determine the heat capacity of this compound. While databases like Cheméo provide calculated thermophysical properties for related compounds such as 2-hydroxybenzonitrile, including ideal gas heat capacity, similar information for the target compound is not present in the available literature. chemeo.com
Interactive Data Table: Heat Capacity of this compound
| Temperature (K) | Molar Heat Capacity (Cp) | Units | Source |
| Data not available | Data not available | J/(mol·K) | - |
Intermolecular Interactions and Crystal Packing Studies (Computational)
Detailed computational studies focusing specifically on the intermolecular interactions and crystal packing of this compound have not been reported in the reviewed literature. However, analyses of related structures provide insights into the types of interactions that could be expected.
Hydrogen Bonding Networks
While no specific studies on the hydrogen bonding networks of this compound are available, the molecular structure, featuring a hydroxyl (-OH) group and a nitrile (-C≡N) group, suggests a strong potential for hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group can act as acceptors. Studies on related compounds, such as 3-bromo-2-hydroxybenzonitrile, have shown the presence of O—H⋯N and O—H⋯Br hydrogen bonding, which forms spiral chains in the crystal structure. nih.govresearchgate.net The influence of hydrogen bonding on the properties of molecules containing hydroxyl and acrylate (B77674) groups has also been a subject of investigation. mdpi.comrsc.org
π-Stacking Interactions
Computational and crystallographic studies on this compound's π-stacking interactions are not found in the current body of scientific literature. However, the presence of the benzene ring suggests that π-stacking interactions are likely to play a role in its crystal packing. In the crystal structure of the related molecule 3-bromo-2-hydroxybenzonitrile, offset face-to-face π-stacking interactions are observed, with a plane-to-centroid distance of 3.487 (1) Å. nih.govresearchgate.net These types of interactions are common in aromatic compounds and contribute to the stability of the crystal lattice. researchgate.net
Role in Complex Molecular Architecture Development and Emerging Chemical Systems
Building Block for Heterocyclic Compounds
The inherent reactivity of the functional groups in 2-Bromo-3-(2-hydroxyethyl)benzonitrile provides a platform for the synthesis of a diverse range of heterocyclic compounds. The interplay between the cyano, bromo, and hydroxyethyl (B10761427) groups allows for sequential or cascade reactions to form fused ring systems.
The presence of the bromo and hydroxyethyl groups in ortho positions relative to each other on the benzonitrile (B105546) core is particularly advantageous for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. Depending on the reaction conditions and reagents, various fused benzonitrile derivatives can be accessed.
One potential pathway involves the intramolecular cyclization of the hydroxyethyl group onto the nitrile moiety. This type of reaction, often acid- or base-catalyzed, can lead to the formation of a six-membered ring fused to the benzene (B151609) ring, resulting in a dihydroisoquinolinone scaffold. The bromine atom remains as a functional handle for further elaboration of the fused ring system.
Furthermore, the bromine atom can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, prior to or after cyclization. researchgate.netresearchgate.net This allows for the introduction of a wide range of substituents onto the aromatic ring, thereby increasing the molecular diversity of the resulting fused benzonitrile derivatives. For instance, a Sonogashira coupling could introduce an alkyne group, which could then undergo further intramolecular reactions with the hydroxyethyl or cyano group to form more complex polycyclic systems. nanochemres.org
The general strategies for synthesizing fused heterocycles often involve intramolecular cyclization of precursors with appropriately positioned reactive groups. mdpi.com While specific literature on the cyclization of this compound is not abundant, the principles of heterocyclic synthesis strongly suggest its utility as a precursor to a variety of fused benzonitrile systems.
Isoindolin-1-ones are a prominent class of nitrogen-containing heterocycles found in numerous natural products and biologically active compounds. chim.it The synthesis of substituted isoindolin-1-ones often involves the cyclization of ortho-substituted benzonitriles. organic-chemistry.org In this context, this compound can be considered a valuable precursor.
Although the direct conversion of the hydroxyethyl group to a functionality that can readily cyclize with the nitrile is a multi-step process, the bromo and cyano groups offer a more direct route. For instance, palladium-catalyzed carbonylation of the C-Br bond, followed by reaction with an amine and subsequent intramolecular cyclization, is a known method for constructing the isoindolinone core. organic-chemistry.org
Alternatively, cascade reactions of ortho-carbonyl-substituted benzonitriles with various nucleophiles are a powerful tool for the synthesis of 3,3-disubstituted isoindolin-1-ones. nih.govacs.org While this compound does not possess a carbonyl group, it can be chemically modified to introduce one. For example, oxidation of the hydroxyethyl group would yield an ortho-acetylbenzonitrile derivative, a suitable substrate for such cascade reactions.
The following table summarizes potential synthetic routes to isoindolinone scaffolds starting from precursors conceptually related to this compound.
| Starting Material Type | Key Transformation | Resulting Scaffold | Reference |
|---|---|---|---|
| ortho-carbonyl-substituted benzonitriles | Cascade reaction with pronucleophiles | 3,3-Dialkylated Isoindolin-1-ones | nih.gov |
| 2-Bromobenzamides | Cobalt-catalyzed cyclization with carbodiimides | 3-(Imino)isoindolin-1-ones | researchgate.net |
| 2-Carboxybenzaldehydes | Reductive C-N coupling and intramolecular amidation with amines | N-Substituted Isoindolinones | organic-chemistry.org |
Intermediate in Material Science Applications
The unique combination of functional groups in this compound also makes it an interesting candidate for applications in material science, particularly as a precursor for advanced dyes and specialty polymers.
Phthalocyanines are large, aromatic macrocyclic compounds that are widely used as dyes and pigments due to their intense colors and high stability. nih.govnih.gov They are typically synthesized from phthalonitrile (B49051) derivatives through a cyclotetramerization reaction. umich.edursc.org The properties of the resulting phthalocyanine (B1677752), such as its color, solubility, and electronic properties, can be tuned by introducing substituents onto the periphery of the macrocycle. rsc.org
This compound, after conversion of the bromo group to a second cyano group to form a phthalonitrile derivative, could serve as a precursor to a substituted phthalocyanine. The presence of the hydroxyethyl group would impart increased solubility to the resulting phthalocyanine in more polar solvents, which is often a desirable property for processing and application. nih.gov
The general synthetic approach to substituted phthalocyanines is outlined below:
| Precursor | Reaction | Product | Key Feature |
|---|---|---|---|
| Substituted Phthalonitrile | Cyclotetramerization | Substituted Phthalocyanine | Tunable properties based on substituents |
The hydroxyethyl group could also be further functionalized before or after the formation of the phthalocyanine macrocycle, allowing for the attachment of other molecules or for its incorporation into a polymer backbone.
The bifunctional nature of this compound, with its reactive bromo and hydroxyl groups, suggests its potential use as a monomer in polycondensation reactions. For example, it could react with a dicarboxylic acid or a diisocyanate to form polyesters or polyurethanes, respectively. The benzonitrile moiety would be incorporated as a pendant group along the polymer chain, imparting specific properties such as increased thermal stability or altered solubility.
Stille polycondensation is a versatile method for the synthesis of semiconducting polymers. rsc.org While this typically involves coupling between organostannanes and organohalides, the bromo group of this compound could potentially participate in such polymerization schemes with an appropriate difunctional comonomer.
Furthermore, the hydroxyethyl group can be modified to introduce other polymerizable functionalities. For instance, esterification with acryloyl chloride would yield an acrylate (B77674) monomer that could be incorporated into polymers via free-radical polymerization. The presence of the bromo and cyano groups on the aromatic ring would offer sites for post-polymerization modification, allowing for the synthesis of functional polymers with tailored properties.
Design of Analogs for Structure-Activity Relationship (SAR) Studies (Synthetic Aspects)
In medicinal chemistry, the systematic modification of a lead compound to understand the relationship between its chemical structure and biological activity is known as a Structure-Activity Relationship (SAR) study. The versatile reactivity of this compound makes it an attractive scaffold for the synthesis of libraries of related compounds for SAR studies. nih.govmdpi.com The benzonitrile scaffold itself is present in a number of kinase inhibitors and other therapeutic agents. rroij.com
The three distinct functional groups offer multiple points for diversification:
The Bromo Group: This is an ideal handle for introducing a wide variety of substituents via transition-metal-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling can be used to introduce aryl and heteroaryl groups, while Sonogashira coupling can be used to introduce alkynyl moieties. researchgate.netresearchgate.netnanochemres.org These reactions are generally high-yielding and tolerant of a wide range of functional groups, making them well-suited for the rapid generation of analog libraries.
The Hydroxyethyl Group: This group can be oxidized to a carboxylic acid or an aldehyde, which can then be used in a variety of subsequent reactions, such as amide bond formation or reductive amination. The hydroxyl group itself can be etherified or esterified to introduce different alkyl or acyl groups.
The Cyano Group: While often a key pharmacophore itself, the nitrile group can also be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine, providing further opportunities for structural modification.
The combination of these transformations allows for the systematic exploration of the chemical space around the this compound scaffold, which is crucial for optimizing the biological activity of a potential drug candidate. The following table summarizes the key synthetic transformations that can be employed for the generation of analogs for SAR studies.
| Functional Group | Reaction Type | Introduced Moiety |
|---|---|---|
| Bromo | Suzuki-Miyaura Coupling | Aryl, Heteroaryl |
| Sonogashira Coupling | Alkynyl | |
| Hydroxyethyl | Oxidation | Carboxylic acid, Aldehyde |
| Etherification | Alkoxy | |
| Esterification | Acyloxy | |
| Cyano | Hydrolysis | Carboxylic acid, Amide |
| Reduction | Amine |
Despite a comprehensive search for scholarly articles, patents, and chemical databases, no specific information was found for the chemical compound "this compound" in the context of its role in complex molecular architecture development, emerging chemical systems, or its contributions to methodological advancements in organic synthesis.
The search yielded general information on the synthesis and functionalization of related but distinct molecules, such as various substituted benzonitriles and functionalized nitrile oxides. However, none of the results provided specific data, research findings, or discussions pertaining to "this compound."
Given the strict adherence to the provided outline and the exclusion of information not directly related to the specified compound, it is not possible to generate the requested article at this time due to the absence of relevant scientific literature and data in the public domain. Further research or the publication of studies involving "this compound" would be necessary to address the topics outlined in the user's request.
Conclusion and Future Research Perspectives
Synthesis of Novel Derivatives and Analogues
There is no available information on the synthesis of derivatives or analogues from 2-Bromo-3-(2-hydroxyethyl)benzonitrile.
Exploration of Underutilized Reactivity Modes
The reactivity of this compound has not been documented, precluding any exploration of its reactivity modes.
Advanced Mechanistic Investigations
Without any known reactions, no mechanistic studies have been performed or reported.
Development of Catalytic Asymmetric Transformations
There are no known catalytic asymmetric transformations involving this compound.
Integration with Flow Chemistry and High-Throughput Synthesis Methodologies
No literature exists on the application of flow chemistry or high-throughput synthesis for or with this compound.
Broader Impact on Synthetic Strategy Development
As the compound is not featured in published synthetic routes, it has had no discernible impact on the development of synthetic strategies.
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-3-(2-hydroxyethyl)benzonitrile, and what analytical techniques are critical for confirming its structure?
Answer: Synthesis of this compound typically involves functionalization of benzonitrile precursors. For example:
- Bromination : Electrophilic aromatic substitution or directed ortho-metalation strategies can introduce bromine at specific positions.
- Hydroxyethylation : Alkylation or nucleophilic addition (e.g., using ethylene oxide) introduces the 2-hydroxyethyl group.
Q. Key analytical techniques :
- Infrared (IR) Spectroscopy : Identifies nitrile (C≡N, ~2220 cm⁻¹) and hydroxyl (-OH, ~3300 cm⁻¹) groups. IR also monitors reaction progress, such as nitrile formation from aldehydes .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., bromine’s deshielding effect on aromatic protons).
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
Q. How does the bromine substituent influence the reactivity of benzonitrile derivatives in nucleophilic substitution reactions?
Answer: The bromine atom acts as a strong electron-withdrawing group, polarizing the aromatic ring and activating positions for nucleophilic attack. For example:
- In SNAr (nucleophilic aromatic substitution) , bromine at the meta position directs nucleophiles to ortho/para positions.
- Steric effects : Bulky substituents (e.g., 2-hydroxyethyl) may hinder reactivity, requiring optimization of reaction conditions (e.g., temperature, solvent polarity) .
Advanced Research Questions
Q. What experimental design considerations are critical when optimizing reaction conditions for benzonitrile derivatives in CO₂ fixation processes?
Answer: In CO₂ fixation (e.g., dimethyl carbonate synthesis), factors include:
- Dehydrating agent selection : Benzonitrile derivatives with high dipole moments (e.g., 4.18 D for benzonitrile) enhance CO₂ solubility and activation .
- Catalytic efficiency : Monitor CO₂Fix values (e.g., 2.92 for benzonitrile vs. 0.80 for acetonitrile) to assess CO₂ utilization .
- Reaction kinetics : Use in situ IR or GC-MS to track intermediate formation and optimize time/temperature profiles.
Table 1 : CO₂Fix values for dehydrating agents
| Dehydrating Agent | CO₂Fix Value |
|---|---|
| 2-Cyanopyridine | 3.68 |
| Benzonitrile | 2.92 |
| Acetonitrile | 0.80 |
Q. How can computational methods be applied to predict the adsorption behavior of this compound on metal surfaces?
Answer:
- DFT (Density Functional Theory) : Models adsorption energy and orientation. Benzonitrile’s three binding sites (nitrile, aromatic ring, hydroxyl) interact differently with metals (e.g., Ag, Pd) .
- MD Simulations : Predict surface diffusion and solvent effects (e.g., benzonitrile’s miscibility in polar/nonpolar media).
- Cluster analysis : Laser-induced fluorescence (LIF) spectra validate computational predictions of molecular stacking .
Q. How should researchers address contradictory catalytic efficiency data when using benzonitrile derivatives as dehydrating agents in DMC synthesis?
Answer: Contradictions may arise from:
- Impurity effects : Trace water or halides (e.g., from brominated precursors) can poison catalysts. Use high-purity reagents (>95% HLC) and drying protocols .
- Substituent positioning : Compare isomers (e.g., 2-bromo vs. 4-bromo derivatives) to identify steric/electronic influences.
- Process simulation : Thermodynamic modeling (e.g., Aspen Plus) evaluates energy requirements and identifies bottlenecks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
